Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
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Overview
Description
Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is a synthetic organic compound often used in various chemical and pharmaceutical research applications. This compound features a cyclohexane ring with specific stereochemistry, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Esterification: The carboxylate group is introduced through esterification reactions.
Stereoselective Synthesis: Specific catalysts and reaction conditions are used to ensure the desired stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Catalysts: Employing optimized catalysts to increase yield and selectivity.
Purification Techniques: Advanced purification techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyclohexane ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of metabolic or signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate: Lacks the Boc protection group.
Methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate: Has a methyl ester instead of an ethyl ester.
Uniqueness
Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of the Boc protection group, which makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
851075-68-8 |
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Molecular Formula |
C14H25NO4 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
ethyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)10-7-6-8-11(9-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)/t10-,11+/m1/s1 |
InChI Key |
JXJJXVKJXFKALA-MNOVXSKESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H](C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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